molecular formula C6H13NO2 B2747617 N-[(2S)-1-Hydroxybutan-2-yl]acetamide CAS No. 114180-03-9

N-[(2S)-1-Hydroxybutan-2-yl]acetamide

Cat. No.: B2747617
CAS No.: 114180-03-9
M. Wt: 131.175
InChI Key: YITXTRUIAQZVFJ-LURJTMIESA-N
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Description

N-[(2S)-1-Hydroxybutan-2-yl]acetamide is a chiral acetamide derivative characterized by a hydroxylated butan-2-yl substituent on the nitrogen atom of the acetamide backbone. The (2S) configuration indicates the stereochemistry at the second carbon of the butan-2-yl chain, which influences its physicochemical properties and biological interactions.

Properties

IUPAC Name

N-[(2S)-1-hydroxybutan-2-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c1-3-6(4-8)7-5(2)9/h6,8H,3-4H2,1-2H3,(H,7,9)/t6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YITXTRUIAQZVFJ-LURJTMIESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CO)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](CO)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

N-[(2S)-1-Hydroxybutan-2-yl]acetamide can be synthesized through several methods. One common synthetic route involves the reaction of (S)-2-amino-1-butanol with acetic anhydride. The reaction typically occurs under mild conditions, with the presence of a base such as pyridine to neutralize the acetic acid byproduct.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, often involving catalysts and controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions

N-[(2S)-1-Hydroxybutan-2-yl]acetamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The amide group can be reduced to form an amine.

    Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as halides or alkoxides can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of N-[(2S)-1-oxobutan-2-yl]acetamide.

    Reduction: Formation of N-[(2S)-1-aminobutan-2-yl]acetamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(2S)-1-Hydroxybutan-2-yl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and as a ligand in protein binding studies.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various compounds.

Mechanism of Action

The mechanism of action of N-[(2S)-1-Hydroxybutan-2-yl]acetamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the amide group can participate in various biochemical reactions. These interactions can influence the activity of enzymes and receptors, leading to potential therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Acetamide Derivatives

Structural and Functional Group Analysis

The compound’s key distinguishing feature is the (2S)-1-hydroxybutan-2-yl group, which contrasts with other acetamides bearing varied substituents:

Compound Name Substituent Group(s) Molecular Formula Key Features
N-[(2S)-1-Hydroxybutan-2-yl]acetamide (2S)-1-hydroxybutan-2-yl C₆H₁₃NO₂ Chiral hydroxyl group; moderate polarity; potential for hydrogen bonding
N-(6-Aminohexyl)acetamide 6-aminohexyl C₈H₁₈N₂O Long aliphatic chain with terminal amine; high water solubility
N-[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]acetamide (1R,2S)-1-hydroxy-1-phenylpropan-2-yl C₁₁H₁₅NO₂ Aromatic phenyl group; increased lipophilicity; stereochemical complexity
2-Cyano-N-[(methylamino)carbonyl]acetamide Cyano and methylaminocarbonyl C₅H₇N₃O₂ Electron-withdrawing cyano group; potential reactivity in nucleophilic substitution
N-(4-hydroxyphenyl)acetamide 4-hydroxyphenyl C₈H₉NO₂ Phenolic hydroxyl group; planar structure; UV activity
Physicochemical Properties
  • Solubility: this compound exhibits moderate solubility in polar solvents (e.g., ethanol, water) due to its hydroxyl group, contrasting with N-(6-aminohexyl)acetamide, which has higher aqueous solubility from its terminal amine .
  • Lipophilicity : The phenyl-substituted analog () shows higher logP values compared to the aliphatic this compound, suggesting enhanced membrane permeability .
  • Thermal Stability : Hydroxylated acetamides generally exhibit lower melting points (e.g., 76–80°C for related compounds in ) compared to aromatic derivatives like N-(4-hydroxyphenyl)acetamide, which may form crystalline solids with higher melting points .

Tables

Table 1. Structural Comparison of Selected Acetamides

Compound Molecular Weight Key Functional Groups Solubility Profile
This compound 131.17 g/mol Hydroxyl, acetamide Moderate in polar solvents
N-(6-Aminohexyl)acetamide 158.24 g/mol Amine, acetamide High in water
N-(4-Hydroxyphenyl)acetamide 151.16 g/mol Phenolic hydroxyl, acetamide Low in nonpolar solvents

Biological Activity

N-[(2S)-1-Hydroxybutan-2-yl]acetamide, also known as a derivative of acetamide, has garnered interest due to its unique structural properties and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following molecular formula:

  • Molecular Formula : C₆H₁₃NO₂
  • Molar Mass : Approximately 115.18 g/mol

The compound features a hydroxy group that can engage in hydrogen bonding, and an amide group that is crucial for various biochemical interactions. The stereochemistry (2S configuration) may influence its biological efficacy by affecting its interactions with biological targets.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Hydrogen Bonding : The hydroxy group facilitates hydrogen bonding with enzymes and receptors.
  • Enzyme Interaction : The amide group participates in reactions that may modulate enzyme activity, influencing metabolic pathways.

These interactions suggest potential therapeutic effects, particularly in drug development contexts.

Biological Activity

Research indicates that this compound exhibits various biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that it may possess antifungal properties, making it a candidate for agricultural applications.
  • Neuropharmacological Effects : Its potential role in neurological pathways has been explored, particularly in the context of neuroprotective effects against conditions like epilepsy .

Antimicrobial Activity

A study investigating the antifungal properties of this compound found that it could inhibit the growth of certain fungal strains. The mechanism appears to involve disruption of cellular processes critical for fungal survival.

Neuropharmacological Studies

In a neuropharmacological context, this compound was tested alongside other compounds for their effects on seizure activity. The results indicated potential anticonvulsant properties, suggesting further exploration for use in treating epilepsy .

Comparative Analysis with Related Compounds

To better understand the unique aspects of this compound, a comparison with structurally related compounds is useful:

Compound NameStructural FeaturesNotable Activities
2-chloro-N-[(2S)-1-hydroxy-3-methylpentan-2-yl]acetamideChloro group, acetamide functional groupAntifungal activity
N-(1-hydroxybutan-2-yl)acetamideSimilar acetamide structureNeuroprotective effects
4-chloro-N-(1-hydroxybutan-2-yl)acetamideChloro substitution at a different positionPotentially different biological activity

This table illustrates how the unique structural features of this compound may enhance its biological activities compared to related compounds.

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